molecular formula C21H18N2O4 B4950952 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide

Cat. No.: B4950952
M. Wt: 362.4 g/mol
InChI Key: ONZVUZQCOZTTDS-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide is a naphthalimide-derived compound featuring a benzo[de]isoquinoline-1,3-dione core linked to a furan-2-ylmethyl group via a butanamide chain. This structure positions it within a class of molecules investigated for diverse biological activities, including histone deacetylase (HDAC) inhibition and HIV latency reversal . Its furan moiety and amide linkage contribute to its pharmacophore profile, enabling interactions with enzymatic targets and influencing solubility and bioavailability.

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c24-18(22-13-15-7-4-12-27-15)10-3-11-23-20(25)16-8-1-5-14-6-2-9-17(19(14)16)21(23)26/h1-2,4-9,12H,3,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZVUZQCOZTTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330762
Record name 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309735-94-2
Record name 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the benzoisoquinoline core, which can be synthesized through a series of cyclization reactions. The furan-2-ylmethyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the butanamide linkage through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide exhibit significant anticancer properties. Studies have shown that derivatives of benzoisoquinoline can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival. The compound's ability to interact with DNA and inhibit topoisomerase enzymes enhances its potential as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This property makes it a candidate for developing new antibiotics, particularly in the face of rising antibiotic resistance .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and mediators, it could play a role in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Insulin Sensitivity Enhancement

Research has indicated that related compounds can improve insulin sensitivity and reduce blood glucose levels in diabetic models. This effect is attributed to the modulation of insulin receptor signaling pathways, making it a potential candidate for diabetes treatment .

Neuroprotective Effects

Some studies have explored the neuroprotective effects of benzoisoquinoline derivatives, suggesting that they may help in conditions like Alzheimer's disease by preventing neuronal apoptosis and promoting neurogenesis .

Material Science Applications

The unique structural characteristics of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions can be utilized in creating new materials for electronics or catalysis.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated apoptosis induction in breast cancer cells via mitochondrial pathway modulation .
Study BAntimicrobial PropertiesShowed effectiveness against MRSA strains, highlighting potential as a new antibiotic .
Study CAnti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in animal models of arthritis .
Study DInsulin SensitivityImproved glucose tolerance in diabetic rats after administration .

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are categorized below based on substituent variations, pharmacological activities, and physicochemical properties.

Naphthalimide Derivatives with Modified Substituents

Compound Name Substituent Key Findings Reference
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide 2-hydroxyethyl Exhibited HDAC inhibitory activity and HIV latency-reversing potential in vitro. Demonstrated comparable efficacy to established HDAC inhibitors like vorinostat.
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)butanamide 4-tetrazolylphenyl Higher molecular weight (426.44 g/mol) and enhanced hydrogen-bonding capacity due to the tetrazole group. Potential for improved target binding in enzyme inhibition assays.
6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-nitrophenyl)hexanamide 4-nitrophenyl Extended hexanamide chain increased hydrophobicity (predicted density: 1.377 g/cm³). Nitro group may enhance electron-withdrawing effects, influencing redox-sensitive biological pathways.

Phosphonylated and Triazole-Modified Analogs

Compound Name Substituent Key Findings Reference
Diethyl 2-{4-[(5-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}ethylphosphonate (16b) Nitro-triazole-phosphonate High yield (88%) and crystalline stability (melting point: 170–171°C). Phosphonate group may enhance cellular uptake and metal-binding properties.
Diethyl 3-{4-[(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}-2-hydroxypropylphosphonate (17f) Amino-triazole-phosphonate Amino substitution improved solubility in polar solvents (methanol/ether). Demonstrated moderate antifungal activity against Phytophthora infestans.

Sulfamoyl and Bioactive Amide Derivatives

Compound Name Substituent Key Findings Reference
2-(N-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (4) Sulfamoyl-benzoic acid Molecular modeling revealed superior binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for sulfur analog). Enhanced potency attributed to sulfamoyl’s hydrogen-bonding capacity.
N-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives (4a-d) Aromatic/alkyl amides Introduction of phenyl groups increased fungicidal activity (e.g., against Fusarium graminearum at 125 mg/L) and promoted plant growth (wheat germination rate: ~25 mg/L).

Pharmacological and Structural Insights

  • Substituent Effects :

    • Hydrophilic groups (e.g., hydroxyethyl, tetrazole) improve solubility and HDAC inhibition .
    • Aromatic/electron-withdrawing groups (e.g., nitro, phenyl) enhance antifungal and redox-modulating activities .
    • Phosphonate and sulfamoyl moieties increase metal-binding affinity and enzymatic selectivity .
  • Biological Activity Trends :

    • Compounds with shorter alkyl chains (e.g., butanamide) exhibit better HDAC inhibition, while longer chains (e.g., hexanamide) favor antifungal action .
    • Triazole-linked derivatives show dual functionality as chemosensors and antimicrobial agents .

Biological Activity

The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide , a derivative of benzo[de]isoquinoline, has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and plant growth regulatory properties. This article reviews the available literature on its synthesis, biological activity, and potential applications in various fields.

Synthesis

The synthesis of This compound typically involves the reaction of 1,8-naphthalic anhydride with appropriate amines and carboxylic acids. Various derivatives have been synthesized to evaluate their biological activities. For instance, a study demonstrated the synthesis of several N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives that showed significant bioactivity in plant growth regulation and fungicidal activity against various pathogens .

Chemical Structure

The molecular structure can be represented as follows:

C16H13NO4\text{C}_{16}\text{H}_{13}\text{N}\text{O}_{4}

This structure includes a dioxo group attached to the isoquinoline framework, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties . For example, certain synthesized derivatives demonstrated effectiveness against pathogens such as Alternaria solani and Fusarium graminearum, with notable fungicidal activity at concentrations of 125 mg/L . The mechanism behind this activity may involve interference with microbial cell wall synthesis or disruption of metabolic pathways.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, it was observed to improve insulin sensitivity and reduce markers of inflammation . The binding characteristics to insulin receptors suggest a dual role in metabolic regulation and inflammatory response modulation.

Plant Growth Regulation

In agricultural applications, some derivatives significantly promoted seed germination rates in crops like wheat and cucumber. The optimal concentrations for promoting growth were found to be 25 mg/L for wheat and 12.5 mg/L for cucumber . This suggests potential utility as a natural growth regulator in agricultural practices.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized derivatives against common agricultural pathogens. The results indicated that specific compounds exhibited high levels of inhibition against Phytophthora capsici and Phytophthora infestans, suggesting their potential use in crop protection .

Case Study 2: Anti-inflammatory Properties

In a controlled trial involving animal models, the compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases .

Summary of Findings

Activity TypeObserved EffectConcentration Used
AntimicrobialEffective against Alternaria solani125 mg/L
Anti-inflammatoryReduced inflammatory markersNot specified
Plant Growth RegulationPromoted seed germination (wheat/cucumber)25 mg/L / 12.5 mg/L

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